N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
Description
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN5O4S/c27-18-4-1-5-19(14-18)31-12-10-30(11-13-31)8-3-7-28-24(33)6-2-9-32-25(34)20-15-22-23(36-17-35-22)16-21(20)29-26(32)37/h1,4-5,14-16,20H,2-3,6-13,17H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEYQQLETVIXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a piperazine ring and a chlorophenyl group which may enhance its biological activity. Preliminary studies indicate that this compound could interact with key molecular targets such as G-protein coupled receptors and ion channels, influencing neurotransmitter release and neuronal excitability.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is hypothesized to stem from its interaction with various receptors and enzymes involved in neurotransmission and cell signaling. Specifically:
- G-protein Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs which play critical roles in neurotransmitter signaling pathways.
- Ion Channels : It could influence ion channel activity, affecting neuronal excitability and synaptic transmission.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant pharmacological properties. For instance:
- Antidepressant Activity : Compounds containing piperazine moieties have been linked to antidepressant effects through their action on serotonin receptors .
- Antimicrobial Properties : Similar derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
In Vitro Studies
Initial in vitro studies have demonstrated that N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene... exhibits promising biological activity. These studies typically involve:
- Cell Proliferation Assays : Evaluating the compound's effect on cell growth and viability.
- Enzyme Inhibition Tests : Assessing its potential as an inhibitor of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Studies
Several case studies have documented the effects of similar compounds:
- Study on Piperazine Derivatives : A study highlighted the effectiveness of piperazine derivatives in treating neurological disorders due to their ability to modulate serotonin pathways .
- Antimicrobial Screening : Another investigation revealed that compounds with similar structural features exhibited significant antimicrobial activity against a range of bacterial strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide (688054-32-2)
- Structural Difference : The 2-fluorophenyl substituent replaces the 3-chlorophenyl group in the piperazine ring.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
- Structural Difference : A pentanamide linker and 2,4-dichlorophenyl substituent distinguish this compound.
- Activity : Exhibits selectivity for dopamine D3 receptors, highlighting the role of chloro-substituent positioning in receptor subtype specificity .
Quinazoline Derivatives with Piperazine Moieties
2-(4-Substituted-piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine Derivatives
- Structural Difference : These lack the [1,3]dioxolo and sulfanylidene groups but retain the quinazoline-piperazine framework.
- Activity : Demonstrated kinase inhibition in preclinical studies, suggesting the quinazoline core’s versatility in targeting enzymatic pathways .
Anticonvulsant Piperazine Derivatives
N-(4-Methylpiperazin-1-yl)-3-chlorophenyl-pyrrolidine-2,5-dione Derivatives
- Structural Difference : Pyrrolidine-2,5-dione replaces the quinazoline core.
- Activity : Show potent anticonvulsant effects (ED$_{50}$: 29–48 mg/kg in MES tests), emphasizing the therapeutic relevance of the 3-chlorophenyl-piperazine motif in CNS disorders .
Physicochemical and Pharmacological Data Comparison
Mechanistic Insights and Implications
- Piperazine Role : The 3-chlorophenyl-piperazine moiety is critical for receptor interactions, as seen in anticonvulsant and dopaminergic agents. Chlorine’s lipophilicity enhances membrane permeability compared to fluorine .
- Quinazoline Core : Modifications like sulfanylidene or [1,3]dioxolo groups may influence redox properties or steric hindrance, altering target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
